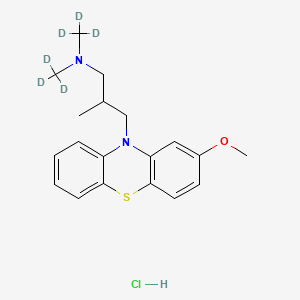

Chlorhydrate de thioridazine-d3

Vue d'ensemble

Description

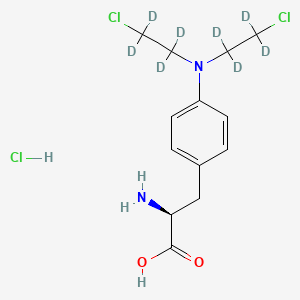

Thioridazine-d3 (chlorhydrate) est une forme deutérée du chlorhydrate de thioridazine, un antipsychotique phénothiaziné utilisé principalement dans le traitement de la schizophrénie et du trouble anxieux généralisé. Le marquage au deutérium dans Thioridazine-d3 est utilisé pour étudier la pharmacocinétique et les voies métaboliques du médicament, fournissant des informations sur son comportement dans le corps humain .

Applications De Recherche Scientifique

Thioridazine-d3 (chlorhydrate) a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme étalon de référence en chimie analytique pour étudier les voies métaboliques et les produits de dégradation de la thioridazine.

Biologie : Employé dans des études biologiques pour comprendre l'interaction du médicament avec les composants cellulaires et son sort métabolique.

Médecine : Utilisé dans des études pharmacocinétiques pour déterminer l'absorption, la distribution, le métabolisme et l'excrétion (ADME) de la thioridazine.

Industrie : Appliqué dans le développement de nouveaux médicaments antipsychotiques et dans le contrôle qualité des produits pharmaceutiques

5. Mécanisme d'action

Thioridazine-d3 (chlorhydrate) exerce ses effets en bloquant les récepteurs dopaminergiques D1 et D2 mésolimbiques postsynaptiques dans le cerveau. Cette action contribue à atténuer les symptômes de la schizophrénie et d'autres troubles psychotiques. De plus, la thioridazine a une activité au niveau des récepteurs de la sérotonine, de la noradrénaline et de l'histamine, contribuant à son profil pharmacologique global .

Composés similaires :

Chlorpromazine : Un autre antipsychotique phénothiaziné avec des utilisations thérapeutiques similaires mais des profils d'effets secondaires différents.

Fluphénazine : Un antipsychotique phénothiaziné hautement puissant avec une durée d'action plus longue.

Mésoridazine : Un métabolite de la thioridazine avec des propriétés pharmacologiques similaires.

Unicité : Thioridazine-d3 (chlorhydrate) est unique en raison de son marquage au deutérium, qui permet des études pharmacocinétiques et métaboliques détaillées. Ce marquage fournit une compréhension plus claire du comportement du médicament dans le corps, ce qui aide au développement d'agents thérapeutiques plus sûrs et plus efficaces .

Mécanisme D'action

Target of Action

Thioridazine-d3 Hydrochloride primarily targets the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in regulating mood and behavior .

Mode of Action

Thioridazine-d3 Hydrochloride interacts with its targets by blocking the dopaminergic D1 and D2 receptors . It also blocks the alpha-adrenergic effect and depresses the release of hypothalamic and hypophyseal hormones . This interaction is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

Thioridazine-d3 Hydrochloride affects several biochemical pathways. It has been found to induce endoplasmic reticulum (ER) stress in cancer cells by activating the eIF2α/ATF4/CHOP axis . It also facilitates the accumulation of secretory autophagosomes, leading to immunogenic cell death . Furthermore, it has been reported to suppress tumor growth activity by targeting the PI3K/Akt/mTOR/p70S6K signaling pathway .

Pharmacokinetics

The pharmacokinetics of Thioridazine-d3 Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of Thioridazine-d3 Hydrochloride is incomplete . It undergoes hepatic metabolism, primarily through sulphoxidation . The elimination half-life of Thioridazine-d3 Hydrochloride is approximately 21-24 hours , and it is excreted in the feces .

Result of Action

The molecular and cellular effects of Thioridazine-d3 Hydrochloride’s action include the induction of apoptosis in cancer cells . It also leads to the down-regulation of cyclin D1, cyclin A, and CDK4, and the induction of p21 and p27, a cyclin-dependent kinase inhibitor .

Action Environment

The action, efficacy, and stability of Thioridazine-d3 Hydrochloride can be influenced by various environmental factors. For instance, it has been associated with Torsades de pointes type arrhythmias and sudden death, indicating that cardiac conditions can significantly impact its action . Furthermore, it has been withdrawn worldwide due to its association with cardiac arrhythmias .

Analyse Biochimique

Biochemical Properties

Thioridazine-d3 Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to block postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also blocks alpha-adrenergic effects and depresses the release of hypothalamic and hypophyseal hormones .

Cellular Effects

Thioridazine-d3 Hydrochloride has been found to induce autophagy and immunogenic cell death (ICD) in colorectal cancer (CRC) . It also induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells .

Molecular Mechanism

The molecular mechanism of Thioridazine-d3 Hydrochloride involves blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also inhibits the PI3K/Akt/mTOR/p70S6K signaling pathways .

Temporal Effects in Laboratory Settings

Thioridazine-d3 Hydrochloride accumulates within melanin granules of the retinal pigment epithelium (RPE), affecting enzyme kinetics . The accumulation of Thioridazine-d3 Hydrochloride leads to damage to the RPE, outer retina, and choriocapillaris .

Dosage Effects in Animal Models

Thioridazine-d3 Hydrochloride showed a dose-dependent and statistically significant effect in vivo at doses from 15 to 25 mg/kg . The maximum recommended dose in humans is 800 mg/day (about 11.4 mg/kg for a patient of 70 kg) .

Transport and Distribution

Thioridazine-d3 Hydrochloride is rapidly absorbed and has a distribution volume of 1.8 to 6.7 L/kg .

Subcellular Localization

Thioridazine-d3 Hydrochloride is known to accumulate within melanin granules of the retinal pigment epithelium (RPE), affecting enzyme kinetics . This suggests that it may be localized within melanin granules in the RPE cells.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Thioridazine-d3 (chlorhydrate) implique l'incorporation d'atomes de deutérium dans la molécule de thioridazine. Cela peut être réalisé par différentes méthodes, notamment des réactions d'échange hydrogène-deutérium catalysées. La réaction implique généralement l'utilisation de gaz deutérium (D2) en présence d'un catalyseur tel que le palladium sur carbone (Pd/C) dans des conditions contrôlées .

Méthodes de production industrielle : La production industrielle de Thioridazine-d3 (chlorhydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du composé deutéré. Le produit final est ensuite converti en sa forme de sel de chlorhydrate pour sa stabilité et sa facilité d'utilisation .

Analyse Des Réactions Chimiques

Types de réactions : Thioridazine-d3 (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : La thioridazine peut être oxydée pour former des sulfoxydes et des sulfones.

Réduction : Le composé peut être réduit en ses dérivés aminés correspondants.

Substitution : La thioridazine peut subir des réactions de substitution nucléophile, en particulier au niveau de l'atome de soufre.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et le permanganate de potassium (KMnO4).

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Les nucléophiles tels que les thiols et les amines sont couramment utilisés dans les réactions de substitution.

Principaux produits formés :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés aminés.

Substitution : Divers dérivés de phénothiazine substitués.

Comparaison Avec Des Composés Similaires

Chlorpromazine: Another phenothiazine antipsychotic with similar therapeutic uses but different side effect profiles.

Fluphenazine: A high-potency phenothiazine antipsychotic with a longer duration of action.

Mesoridazine: A metabolite of thioridazine with similar pharmacological properties.

Uniqueness: Thioridazine-d3 (hydrochloride) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a clearer understanding of the drug’s behavior in the body, aiding in the development of safer and more effective therapeutic agents .

Propriétés

IUPAC Name |

2-methylsulfanyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFNXWQNBYZDAQ-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662208 | |

| Record name | 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-10H-phenothiazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189928-36-6 | |

| Record name | 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-10H-phenothiazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)

![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)